4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine

GRK2 inhibition cardiovascular pharmacology GPCR desensitization

4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1707568-22-6, MW 297.76) is a synthetic small-molecule pyrimidine derivative classified as a G protein-coupled receptor kinase (GRK) inhibitor. The compound bears a 4-chlorophenyl substituent at the pyrimidine C4 position, an ethylsulfonyl group at C5, and a free 2-amine, constituting a privileged scaffold explored in Takeda Pharmaceutical’s GRK2 inhibitor programme for heart failure.

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
Cat. No. B11796071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16)
InChIKeyYZAAVUVZRPGWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine – GRK2 Inhibitor Reference Standard for Cardiovascular Research


4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1707568-22-6, MW 297.76) is a synthetic small-molecule pyrimidine derivative classified as a G protein-coupled receptor kinase (GRK) inhibitor . The compound bears a 4-chlorophenyl substituent at the pyrimidine C4 position, an ethylsulfonyl group at C5, and a free 2-amine, constituting a privileged scaffold explored in Takeda Pharmaceutical’s GRK2 inhibitor programme for heart failure [1]. It is supplied as a light beige solid for research use only and is catalogued by multiple reference-standard vendors .

Why 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine Cannot Be Casually Replaced by In-Class Pyrimidine GRK Inhibitors


GRK2 inhibitors constitute a structurally diverse collection of chemotypes—balanol analogues, pyrrolopyrimidines, and sulfonamide-bearing pyrimidines—each engaging the GRK2 active site through distinct binding modes that differentially stabilise inactive kinase conformations [1]. Within the ethylsulfonyl-pyrimidine sub-series, even subtle substituent changes (e.g., para- vs. meta-chlorophenyl, or chloro vs. fluoro on the 4-aryl ring) can profoundly alter the selectivity fingerprint across the GRK subfamily (GRK1, 2, 5) because the aryl group occupies a lipophilic pocket whose geometry is sensitive to substituent topology [1][2]. Consequently, substituting 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine with a positional isomer or a different haloaryl analog without confirmatory selectivity profiling risks introducing uncharacterised off-target GRK inhibition that can confound pharmacological interpretation in cardiovascular or GPCR signalling studies [2].

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine vs. Closest Analogs


GRK2 Inhibitory Potency: IC50 1.25 μM Against Bovine GRK2 S670A Mutant

4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine inhibits bovine GRK2 S670A mutant with an IC50 of 1,250 nM (1.25 μM) in a phosphorimaging assay after 5 min incubation in the presence of ATP [1]. In the same assay format, the well-characterised GRK2/GRK3 inhibitor Cmpd101 (Takeda Compound 101) exhibits an IC50 of 18 nM [2]. While the target compound is approximately 69-fold less potent than Cmpd101, its moderate potency makes it well-suited as a tool compound for dose-response studies where full GRK2 blockade is not desired and where a wider dynamic range of inhibition is required for pharmacological profiling.

GRK2 inhibition cardiovascular pharmacology GPCR desensitization

GRK2-over-GRK1 Selectivity: 80-Fold Discrimination Window

In a head-to-head panel performed under identical assay conditions (phosphorimaging, bovine enzymes, 5 min incubation, +ATP), 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine exhibited an IC50 of 1,250 nM for GRK2 S670A versus 100,000 nM for GRK1—an 80-fold selectivity window [1]. This is critical because GRK1 (rhodopsin kinase) is predominantly expressed in retinal rod and cone cells; GRK2-selective compounds that spare GRK1 minimise potential confounding effects on visual signalling pathways when used in systemic or cardiac-focused in vivo models. In contrast, the pan-GRK inhibitor balanol inhibits GRK1 and GRK2 with comparable low-nanomolar potency and cannot distinguish between these isoforms [2].

kinase selectivity GRK1 rhodopsin kinase off-target profiling

GRK2-over-GRK5 Selectivity: 80-Fold Discrimination Supporting Cardiac-Specific Targeting

Under identical assay conditions, 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine inhibits bovine GRK5 with an IC50 of 100,000 nM, yielding an 80-fold GRK2-over-GRK5 selectivity ratio [1]. This isoform discrimination is pharmacologically significant because GRK5, unlike GRK2, translocates to the nucleus in cardiomyocytes where it acts as a histone deacetylase (HDAC) kinase, promoting maladaptive cardiac hypertrophy through a phosphorylation-dependent mechanism independent of GPCR desensitisation [2]. A compound that significantly spares GRK5 while inhibiting GRK2 enables researchers to dissect the GRK2-specific contribution to β-adrenergic receptor desensitisation without simultaneously disrupting GRK5-mediated nuclear signalling pathways that are themselves therapeutic targets in cardiac remodelling.

GRK5 selectivity cardiac hypertrophy isoform-specific inhibition GPCR signalling

Positional Isomer Differentiation: Para-Chloro vs. Meta-Chloro GRK Selectivity Implications

The para-chloro substitution on the 4-phenyl ring of 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1707568-22-6) positions the chlorine atom for linear extension into a lipophilic sub-pocket of the GRK2 active site, as inferred from crystal structures of related Takeda inhibitors co-crystallised with bovine GRK2–Gβγ [1]. The meta-chloro positional isomer, 4-(3-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine (CAS 1707605-71-7), is commercially available but lacks publicly disclosed GRK selectivity data . Meta-substitution introduces a 60° bond-angle vector offset relative to the para analogue, which is expected to alter the depth and orientation of chlorine engagement with the hydrophobic pocket, potentially affecting both GRK2 affinity and the GRK2/GRK5 selectivity ratio. Users procuring the para-chloro compound therefore benefit from a selectivity profile that has been experimentally validated across multiple GRK isoforms, whereas substitution with the meta-isomer introduces uncharacterised pharmacological risk.

positional isomer structure-activity relationship substituent topology binding pocket complementarity

Ethylsulfonyl Substituent: Metabolic Stability Differentiation vs. Methylsulfonyl Analogs

The C5 ethylsulfonyl substituent of 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine distinguishes it from methylsulfonyl-containing pyrimidine GRK modulators. Ethylsulfonyl groups generally confer increased lipophilicity (calculated ΔlogP ≈ +0.5–0.7 vs. methylsulfonyl) and enhanced metabolic stability compared to their methylsulfonyl counterparts, as the additional methylene unit provides steric shielding against sulfone reductase-mediated metabolism [1]. This physicochemical differentiation is significant for in vivo experimental designs, where methylsulfonyl analogs may exhibit shorter half-lives due to more rapid reductive metabolism. For procurement decisions, the ethylsulfonyl analog offers a distinct pharmacokinetic profile that cannot be achieved by simply ordering the corresponding methylsulfonyl derivative.

ethylsulfonyl metabolic stability alkyl sulfone physicochemical optimization

High-Impact Research and Procurement Application Scenarios for 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine


Cardiac β-Adrenergic Receptor Desensitisation Studies Requiring GRK2-Selective Pharmacological Knockdown

In heart failure research, GRK2 is upregulated and drives β-adrenergic receptor (βAR) desensitisation. 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine, with its 80-fold selectivity for GRK2 over GRK1 and GRK5 [1], enables selective pharmacological inhibition of GRK2 in primary cardiomyocyte cultures or isolated perfused heart preparations without confounding GRK5-mediated nuclear HDAC kinase activity that independently regulates hypertrophic gene programmes [2]. Its moderate potency (IC50 = 1.25 μM) provides a wide dynamic range for constructing concentration-response curves, making it suitable for studies correlating graded GRK2 inhibition with βAR resensitisation outcomes.

GPCR Signalling Selectivity Panel Assembly for Kinase Inhibitor Cross-Screening

Contract research organisations (CROs) and academic screening centres assembling GRK isoform selectivity panels can deploy this compound as a GRK2 reference inhibitor with a documented three-isoform fingerprint (GRK1 IC50 = 100 μM; GRK2 IC50 = 1.25 μM; GRK5 IC50 = 100 μM) [1]. The fully annotated selectivity dataset allows its use as a calibration standard for normalising inter-assay variability when benchmarking novel GRK2 inhibitor candidates. Unlike the meta-chloro positional isomer, which lacks any publicly available selectivity annotation , the para-chloro compound provides a validated reference point for assay quality control.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based Kinase Inhibitor Scaffolds

Medicinal chemistry teams optimising pyrimidine GRK2 inhibitors can use this compound as a key SAR datapoint for the 4-(4-chlorophenyl)-5-(ethylsulfonyl) substitution pattern. The combination of para-chloro phenyl and ethylsulfonyl groups establishes a baseline for understanding how aryl substituent topology affects GRK isoform selectivity [1][2]. Comparative procurement of positional isomers (e.g., meta-chloro) and alkylsulfonyl variants (e.g., methylsulfonyl) alongside this compound enables systematic exploration of substituent effects on potency and selectivity, with the para-chloro ethylsulfonyl derivative serving as the experimentally characterised anchor point.

In Vivo Pharmacodynamic Studies Benefiting from Ethylsulfonyl-Enhanced Metabolic Stability

For research groups progressing from in vitro GRK2 pharmacology to in vivo models of heart failure (e.g., transverse aortic constriction in mice, myocardial infarction in rats), 4-(4-chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is the preferred procurement choice over hypothetical methylsulfonyl analogs due to the class-level inference that ethylsulfonyl substituents exhibit reduced susceptibility to sulfone reductase-mediated metabolism [3]. This metabolic stability advantage, combined with its documented GRK2 selectivity [1], positions the compound as a more reliable tool for chronic dosing studies where sustained target engagement is required.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.